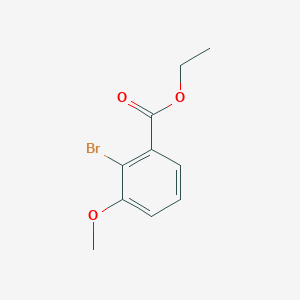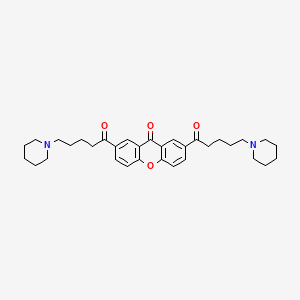
N-(6-chloro-4-pyrimidinyl)-5-Isoquinolinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6-chloro-4-pyrimidinyl)-5-Isoquinolinamine is a heterocyclic compound that contains both pyrimidine and isoquinoline moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chloro-4-pyrimidinyl)-5-Isoquinolinamine typically involves a multi-step process. One common method includes the Buchwald-Hartwig arylamination reaction, where a halogenated pyrimidine is coupled with an amine under palladium catalysis . Another approach involves nucleophilic aromatic substitution, where a nucleophile displaces a leaving group on the pyrimidine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
化学反应分析
Types of Reactions
N-(6-chloro-4-pyrimidinyl)-5-Isoquinolinamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Nucleophilic aromatic substitution reactions are common, where nucleophiles replace halogen atoms on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can be further explored for their biological activities .
科学研究应用
N-(6-chloro-4-pyrimidinyl)-5-Isoquinolinamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-(6-chloro-4-pyrimidinyl)-5-Isoquinolinamine involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby disrupting signaling pathways involved in cell proliferation and survival . This makes it a promising candidate for anticancer therapy.
相似化合物的比较
Similar Compounds
N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: Another compound with similar structural features and potential biological activities.
N-(2,4-Dimethoxyphenyl)-5-(1-methylpyrazol-4-yl)isoquinolin-3-amine: A potent reversible kinase inhibitor.
Uniqueness
N-(6-chloro-4-pyrimidinyl)-5-Isoquinolinamine is unique due to its specific substitution pattern on the pyrimidine ring, which may confer distinct biological activities and selectivity for certain molecular targets .
属性
分子式 |
C13H9ClN4 |
|---|---|
分子量 |
256.69 g/mol |
IUPAC 名称 |
N-(6-chloropyrimidin-4-yl)isoquinolin-5-amine |
InChI |
InChI=1S/C13H9ClN4/c14-12-6-13(17-8-16-12)18-11-3-1-2-9-7-15-5-4-10(9)11/h1-8H,(H,16,17,18) |
InChI 键 |
FENXPRHVUKQMBX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=CN=C2)C(=C1)NC3=CC(=NC=N3)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Ethyl 2-(4'-(4-amino-3-methylisoxazol-5-yl)-[1,1'-biphenyl]-4-yl)acetate](/img/structure/B8649516.png)








